molecular formula C24H26ClN3O2 B11311490 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(dimethylamino)benzyl]-N-(pyridin-2-yl)acetamide

2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(dimethylamino)benzyl]-N-(pyridin-2-yl)acetamide

Cat. No.: B11311490
M. Wt: 423.9 g/mol
InChI Key: FXDZDNOFYADQPL-UHFFFAOYSA-N
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Description

2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(dimethylamino)benzyl]-N-(pyridin-2-yl)acetamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a complex structure with multiple functional groups, making it a subject of interest in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(dimethylamino)benzyl]-N-(pyridin-2-yl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-chloro-3,5-dimethylphenol with an appropriate acylating agent to form the phenoxy intermediate. This intermediate is then reacted with 4-(dimethylamino)benzyl chloride and pyridine-2-carboxylic acid under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(dimethylamino)benzyl]-N-(pyridin-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the chloro and dimethylamino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in an aqueous or organic solvent.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(dimethylamino)benzyl]-N-(pyridin-2-yl)acetamide is utilized in several scientific research areas:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(dimethylamino)benzyl]-N-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(dimethylamino)benzyl]-N-(pyridin-2-yl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H26ClN3O2

Molecular Weight

423.9 g/mol

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N-[[4-(dimethylamino)phenyl]methyl]-N-pyridin-2-ylacetamide

InChI

InChI=1S/C24H26ClN3O2/c1-17-13-21(14-18(2)24(17)25)30-16-23(29)28(22-7-5-6-12-26-22)15-19-8-10-20(11-9-19)27(3)4/h5-14H,15-16H2,1-4H3

InChI Key

FXDZDNOFYADQPL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)N(CC2=CC=C(C=C2)N(C)C)C3=CC=CC=N3

Origin of Product

United States

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